Ethyl 3-oxo-6-heptenoate
Overview
Description
Ethyl 3-oxo-6-heptenoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various synthetic applications. While the provided papers do not directly discuss Ethyl 3-oxo-6-heptenoate, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand Ethyl 3-oxo-6-heptenoate.
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex organic structures through reactions such as Friedel-Crafts alkylation. For instance, ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates are synthesized via a mild process involving the alkylation of potassium phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, facilitated by SnCl4 . This method could potentially be adapted for the synthesis of Ethyl 3-oxo-6-heptenoate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-oxo-6-heptenoate can be complex, with potential for disorder within the molecule. For example, the crystal and molecular structures of certain cyclohexene carboxylates have been determined using X-ray diffraction, revealing details such as unit cell parameters and the presence of disorder in the molecule . These findings highlight the importance of structural analysis in understanding the properties and reactivity of such compounds.
Chemical Reactions Analysis
Compounds within the same family as Ethyl 3-oxo-6-heptenoate can participate in a variety of chemical reactions. Chalcone derivative molecules, for instance, can act as activated unsaturated systems in conjugated addition reactions with carbanions in the presence of basic catalysts . These reactions are significant for their versatility and the range of biological activities they can impart to the resulting molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to Ethyl 3-oxo-6-heptenoate are influenced by their molecular structure. For example, intermolecular interactions such as O–H...O or C–H...O can affect the stability of crystal packing . Additionally, the synthesis of ethyl 5-oxo-6-methyl-6-heptenoate from methacryloyl chloride and ethyl 4-iodobutyrate provides insight into the reactivity of such compounds, which can be influenced by factors like the choice of catalyst and reaction medium .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methodologies : Ethyl 3-oxo-6-heptenoate and its variants are used in various synthesis methodologies. For instance, ethyl 5-oxo-6-methyl-6-heptenoate is prepared from methacryloyl chloride and ethyl 4-iodobutyrate, highlighting its role in acylation and metal-catalyzed reactions (Tamaru et al., 2003).
- Photochemical Reactions : In photochemical reactions, derivatives like ethyl 7-oxo-3-heptenoate are produced, demonstrating the compound's utility in creating ω-alkoxycarbonyl esters and ω-formyl α,β-unsaturated nitriles (Tokuda et al., 1978).
- Stereochemical Applications : Ethyl (E)-3-methyl-2-heptenoate and ethyl (Z)-3-methyl-2-heptenoate are used in stereospecific preparations, emphasizing the compound's significance in maintaining configuration during chemical reactions (Kobayashi et al., 1973).
Pharmaceutical and Medicinal Chemistry
- HMG-CoA Reductase Inhibitor Synthesis : Derivatives of ethyl 3-oxo-6-heptenoate, like ethyl (3R, 5S, 6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate, are precursors in synthesizing potent HMG-CoA reductase inhibitors, indicating its relevance in cholesterol-lowering drug development (Miyachi et al., 1993).
Materials and Industrial Chemistry
- Electrochemical Studies : Ethyl 3,7-dimethyl-10-oxo-2,6-decadienoate, a related compound, has been studied for intramolecular electron transfer properties during electroreduction, hinting at potential applications in material sciences (Mairanovskii et al., 1985).
- Photocyclization in Organic Synthesis : The compound is involved in photocyclization reactions, as seen in the study of ethyl 5-oxo-1a,2,5,5a,6,6a-hexahydro-2,6-methano-2aH-indeno-[5,6-b]oxirene-2a-carboxylate, showcasing its utility in creating complex organic structures (Pinkerton et al., 1997).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-oxohept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXPKNYXXNYCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289670 | |
Record name | Ethyl 3-oxo-6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-6-heptenoate | |
CAS RN |
17605-06-0 | |
Record name | Ethyl 3-oxo-6-heptenoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-oxo-6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-6-heptenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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